molecular formula C15H20N2O5 B1406898 Tert-butyl 6-methoxy-7-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate CAS No. 921224-62-6

Tert-butyl 6-methoxy-7-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No. B1406898
M. Wt: 308.33 g/mol
InChI Key: JKGSQXWPJRFDHS-UHFFFAOYSA-N
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Description

Tert-butyl 6-methoxy-7-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a chemical compound with the CAS Number: 921224-62-6. It has a molecular weight of 308.33 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of such compounds often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The IUPAC name of the compound is tert-butyl 6-methoxy-7-nitro-3,4-dihydroisoquinoline-2 (1H)-carboxylate . The InChI code for the compound is 1S/C15H20N2O5/c1-15 (2,3)22-14 (18)16-6-5-10-8-13 (21-4)12 (17 (19)20)7-11 (10)9-16/h7-8H,5-6,9H2,1-4H3 .


Physical And Chemical Properties Analysis

The compound is a solid in its physical form . It has a molecular weight of 308.33 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Reductive Amination for Synthesis : A study by Zlatoidský and Gabos (2009) describes the synthesis of related tetrahydroisoquinoline compounds through reductive amination, highlighting a method that could potentially be applicable to the synthesis of Tert-butyl 6-methoxy-7-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (Zlatoidský & Gabos, 2009).

  • Nitration Processes and Radical Synthesis : Ivanov et al. (1976) discuss the synthesis of nitroxide radicals, including compounds similar in structure to the subject molecule. This research might offer insights into the chemical properties and synthesis pathways of nitro-substituted tetrahydroisoquinolines (Ivanov, Kokorin, Shapiro, & Rozantsev, 1976).

Applications in Drug Development and Catalysis

  • Marine Drug Synthesis : Li et al. (2013) describe the synthesis of 4H-chromene-2-carboxylic acid derivatives, which are used in antitumor antibiotic tetrahydroisoquinoline products. This could imply potential applications of similar tetrahydroisoquinoline derivatives in the development of novel pharmaceuticals (Li, Wang, Wang, Luo, & Wu, 2013).

  • Stroke Treatment Advances : Marco-Contelles (2020) highlights the use of tetrahydroisoquinoline derivatives in stroke treatment, demonstrating the therapeutic potential of such compounds in neurological conditions (Marco-Contelles, 2020).

  • Coordination Compounds for Catalysis : Jansa et al. (2007) explore the synthesis of coordination compounds based on tetrahydroisoquinoline-carboxylic acid. These compounds have applications in enantioselective catalysis, indicating potential industrial and synthetic applications of tetrahydroisoquinoline derivatives (Jansa, Macháček, Nachtigall, Wsól, & Svobodová, 2007).

  • C-3 Nitration for Organic Synthesis : Zhao et al. (2015) discuss a method for the nitration of quinoline N-oxides using tert-butyl nitrite, which could be relevant for modifying the nitro group in similar compounds (Zhao, Li, Xia, & Li, 2015).

Potential in Pharmaceutical Research

  • Peroxisome Proliferator-Activated Receptor Agonists : Otake et al. (2015) synthesized tetrahydroisoquinoline-3-carboxylic acid derivatives with significant human peroxisome proliferator-activated receptor γ (PPARγ) agonistic activity. This points to the potential of similar structures in developing drugs targeting metabolic diseases (Otake et al., 2015).

  • Genotoxicity Modulation Studies : Skolimowski et al. (2010) examined the modulation of genotoxicity by derivatives of tert-butyl nitroxides. This research could be relevant for understanding the biological interactions and safety profiles of similar compounds (Skolimowski, Cieslinska, Zák, Osiecka, & Blaszczyk, 2010).

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H332 . Precautionary statements include P260, P270, P280, P402 + P404 . For more detailed safety information, please refer to the MSDS .

properties

IUPAC Name

tert-butyl 6-methoxy-7-nitro-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-6-5-10-8-13(21-4)12(17(19)20)7-11(10)9-16/h7-8H,5-6,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGSQXWPJRFDHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-methoxy-7-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Synthesis routes and methods

Procedure details

To a solution of the product of Example 53D (2.46 g, 9.35 mmol) in nitromethane (30 mL) at −10° C. was added acetic anhydride (5.7 g, 56.1 mmol) and concentrated nitric acid (0.88 g, 14 mmol). After stirring for 3 hours, the mixture was adjusted to pH 7 with aqueous sodium bicarbonate solution and extracted with dichloromethane (2×100 mL). The combined organic layer was dried over anhydrous sodium sulfate, filtered, concentrated and purified by flash chromatography eluting with 5:1 hexane:ethyl acetate to give the title compound. MS: 309 (M+H+).
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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